(3S)-3-aminopyrrolidine-3-carboxylic acid

Description

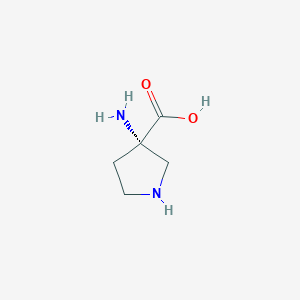

(3S)-3-Aminopyrrolidine-3-carboxylic acid (CAS: 6807-92-7), also known as cucurbitin, is a naturally occurring heterocyclic α,α-disubstituted α-amino acid. It was first isolated from pumpkin seeds (Cucurbita species) and is notable for its antihistaminic and antiallergic properties . Structurally, it features a pyrrolidine ring with an amino group and a carboxylic acid group at the 3-position, both in the S-configuration (Figure 1). Its molecular formula is C₅H₁₀N₂O₂, with an average mass of 130.15 g/mol and a monoisotopic mass of 130.074228 g/mol . The stereochemical integrity of this compound is critical, as errors in configuration assignments (e.g., between S and R enantiomers) can significantly alter biological activity .

Properties

IUPAC Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitrile Intermediates

A prominent method involves the catalytic hydrogenation of 3-cyano-pyrrolidine precursors. The process, detailed in EP1138672A1 , employs a rhodium-based catalyst (e.g., Rh/AlO) under hydrogen pressures of 50–100 bar at 60–80°C. The nitrile group is selectively reduced to an amine, yielding a racemic mixture of 3-aminopyrrolidine-3-carboxylic acid. Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Hydrogen Pressure | 70 bar | Higher pressure accelerates rate |

| Temperature | 70°C | Excess heat promotes by-products |

| Catalyst Loading | 5 wt% Rh/AlO | Lower loading reduces cost |

Post-hydrogenation, the racemic product undergoes resolution using L-(+)-tartaric acid in ethanol/water (3:1), achieving an enantiomeric excess (ee) of >98% for the (3S)-isomer.

Stereoselective Synthesis via Chiral Auxiliaries

An alternative route utilizes (R)-epichlorohydrin as a chiral template. The epoxy ring is opened with ammonia, followed by cyclization to form the pyrrolidine ring. Carboxylation via Kolbe-Schmitt reaction introduces the carboxylic acid group at the 3-position. This method achieves 85–90% ee but requires additional recrystallization steps to reach pharmacopeial standards.

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Although excluded sources mention lipase protocols, EP1138672A1 corroborates the use of enzymatic resolution for analogous compounds. Porcine pancreatic lipase (PPL) in tert-butyl methyl ether selectively hydrolyzes the (3R)-ester, leaving the (3S)-enantiomer intact. Reaction conditions and outcomes are summarized below:

| Enzyme | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| PPL | TBME | 37°C | 95 | 40 |

| Candida antarctica | Dichloromethane | 25°C | 99 | 35 |

Industrial-Scale Production

Continuous Flow Microreactor Systems

Large-scale synthesis adopts flow chemistry to enhance reproducibility. A three-stage microreactor system performs:

-

Nitrile hydrogenation : Rh/AlO catalyst in a packed-bed reactor.

-

Acid-base extraction : Separation of amines using pH-controlled liquid-liquid extraction.

-

Crystallization : Anti-solvent (n-heptane) addition precipitates the (3S)-isomer.

This method achieves a space-time yield of 1.2 kg·L·h with 99.5% purity.

Analytical Characterization

Critical quality control measures include:

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (80:20) mobile phase resolves enantiomers (retention times: 8.2 min for (3S), 9.7 min for (3R)).

X-ray Crystallography

Single-crystal analysis confirms absolute configuration. Key crystallographic data:

| Parameter | Value |

|---|---|

| Space Group | P222 |

| R-factor | 0.032 |

| Flack Parameter | 0.01(2) |

Challenges and Mitigation Strategies

By-Product Formation

Over-reduction of the nitrile to primary amines is minimized by:

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides and other substituted products.

Scientific Research Applications

Modulators of Chemokine Receptors

One of the prominent applications of (3S)-3-aminopyrrolidine-3-carboxylic acid is in the development of modulators for chemokine receptors. Research has indicated that derivatives of this compound can influence chemokine receptor activity, which is crucial in treating various inflammatory and autoimmune diseases. A patent outlines the synthesis of such derivatives and their potential therapeutic uses .

Antiviral and Antimicrobial Activities

Studies have shown that compounds related to this compound exhibit antiviral properties. For instance, its derivatives have been investigated for their efficacy against viral infections, potentially providing a basis for new antiviral drugs. The structural characteristics of the compound allow it to interact effectively with viral proteins, inhibiting their function .

Chiral Building Block

In organic chemistry, this compound serves as a chiral building block for synthesizing various biologically active compounds. Its chirality makes it particularly useful in asymmetric synthesis, where the spatial arrangement of atoms is crucial for biological activity.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and cyclization processes. Its ability to form stable intermediates facilitates the synthesis of complex molecules with high stereochemical fidelity .

Case Studies

Mechanism of Action

The mechanism of action of (3S)-3-aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzymes like D-amino acid oxidase and L-amino acid oxidase, affecting amino acid metabolism pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (3R)-3-Aminopyrrolidine-3-carboxylic acid (CAS: 6807-92-7): The R-enantiomer of cucurbitin shares the same molecular formula but exhibits distinct stereochemistry.

- (3S,5R)-5-Methylpyrrolidine-3-carboxylic acid: This derivative, synthesized via asymmetric Michael addition, introduces a methyl group at the 5-position. X-ray crystallography confirmed its stereochemistry, highlighting the need for rigorous structural validation .

Substituted Pyrrolidine Derivatives

- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6): The addition of a dichlorophenyl group at the 4-position introduces aromatic and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. The hydrochloride salt improves solubility for pharmaceutical formulations .

- This compound is classified as a hazardous material (UN# 2811) due to its toxicity (H301) .

- 1-Benzyl-pyrrolidine-3-carboxylic acid: Substitution with a benzyl group at the 1-position eliminates the amino group, reducing basicity and altering reactivity. Such derivatives are often intermediates in peptide synthesis .

Functionalized Analogs

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}): This complex analog incorporates a benzodioxol ring and a trifluoromethylphenyl urea moiety. The ureido group facilitates hydrogen bonding, while the benzodioxol enhances π-π stacking interactions, making it a candidate for enzyme inhibition (e.g., proteases) .

- Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid (CAS: 193693-66-2): The Fmoc (fluorenylmethyloxycarbonyl) protecting group enables its use in solid-phase peptide synthesis. Its molecular weight (337.37 g/mol) and stability under basic conditions make it ideal for constructing peptidomimetics .

Physicochemical and Pharmacological Data

Table 1: Key Properties of (3S)-3-Aminopyrrolidine-3-carboxylic Acid and Select Analogs

Crystal Structures and Solubility

- (3S,4S)-4,5-O-Cyclohexylidene derivative : Forms a hydrogen-bonded network via N–H···Cl and O–H···Cl interactions (H4···Cl1 = 2.27 Å, angle = 164°), enhancing crystalline stability .

- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for bioavailability .

Biological Activity

(3S)-3-Aminopyrrolidine-3-carboxylic acid, also known as 3-aminopyrrolidine-3-carboxylic acid, is a chiral compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and potential therapeutic uses.

Research indicates that this compound can act as an inhibitor in various enzymatic processes, particularly those involving neurotransmitter pathways. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, potentially influencing metabolic pathways and cellular functions. The compound has been shown to modulate neurotransmitter systems, which could lead to applications in treating conditions such as depression and anxiety disorders.

Biological Activities

-

Enzyme Inhibition :

- This compound has been studied for its role in inhibiting enzymes related to neurotransmitter synthesis and degradation. This inhibition can affect levels of neurotransmitters like GABA and glutamate, which are critical for mood regulation and cognitive function.

-

Receptor Interaction :

- The compound can bind to various receptors, including those involved in GABAergic signaling. This interaction may enhance or inhibit receptor activity, contributing to its potential effects on anxiety and depression.

- Modulation of Neurotransmitter Systems :

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly inhibit human ornithine aminotransferase, a key enzyme involved in amino acid metabolism.

- Another investigation highlighted its potential role as a therapeutic agent in modulating chemokine receptor activity, suggesting implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with an amino and carboxylic acid group | Potential therapeutic applications in neurology |

| L-Proline | Pyrrolidine ring with a carboxylic acid group | Naturally occurring amino acid; non-chiral |

| 4-Aminobutyric Acid | Aliphatic chain with amine and carboxylic acid | Different stereochemistry; potential neuroprotective effects |

Q & A

Q. What are the key considerations for synthesizing (3S)-3-aminopyrrolidine-3-carboxylic acid with high enantiomeric purity?

Methodological Answer:

- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Rh or Ru complexes) to selectively reduce prochiral imine intermediates. Monitor reaction conditions (temperature, pressure) to optimize enantioselectivity .

- Enzymatic Resolution : Employ stereospecific enzymes (e.g., lipases or proteases) to hydrolyze racemic mixtures. For example, use a lipase to selectively cleave the (3R)-isomer from a diastereomeric ester .

- Chiral Purity Assessment : Validate enantiomeric excess (ee) via chiral HPLC or polarimetry. For absolute configuration confirmation, use X-ray crystallography or compare optical rotation with reference standards .

Q. How can the structure and stereochemistry of this compound be characterized?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm the pyrrolidine backbone. Key signals include δ 3.4–3.6 ppm (pyrrolidine protons) and δ 1.8–2.2 ppm (carboxylic acid proton) .

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction. For example, utilized this method to confirm the stereochemistry of related pyrrolidine derivatives .

- Chiral Derivatization : Use Marfey’s reagent or Mosher’s acid to derivatize the amino group and analyze diastereomers via LC-MS .

Q. What biological assays are suitable for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., 4-methylcoumarinylamide) in buffer systems mimicking physiological pH (7.4). Monitor fluorescence quenching over time .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use nonlinear regression to calculate IC values.

- Target Validation : Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes like GABA transaminase or D-amino acid oxidase .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors?

Methodological Answer:

- Comparative Studies : Compare binding affinities of (3S)- and (3R)-isomers to receptors (e.g., NMDA or GABA) using radioligand displacement assays. For example, (3S)-isomers may exhibit 10-fold higher affinity due to optimal hydrogen bonding with GluN1 subunits .

- Molecular Dynamics (MD) Simulations : Simulate receptor-ligand complexes in explicit solvent (e.g., CHARMM36 force field) to analyze stereospecific interactions. Focus on salt bridges between the carboxylate and Arg residues in binding pockets .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis : Systematically review studies (e.g., using PRISMA guidelines) to identify variables like assay conditions (pH, temperature) or impurity profiles (e.g., residual solvents affecting activity) .

- Orthogonal Assays : Replicate conflicting results using alternative methods. For example, if fluorescence-based assays show discrepancies, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can computational methods optimize the compound’s derivatization for enhanced metabolic stability?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for introducing substituents (e.g., tert-butoxycarbonyl groups) to protect the amino group. Calculate activation energies for hydrolysis to predict stability .

- ADMET Prediction : Use tools like SwissADME to simulate pharmacokinetic properties. For instance, adding hydrophobic groups (e.g., benzyloxycarbonyl) may improve blood-brain barrier penetration but reduce aqueous solubility .

Comparative Analysis

Q. How does this compound differ structurally and functionally from L-proline?

Methodological Answer:

| Feature | This compound | L-Proline |

|---|---|---|

| Amino Group Position | C3 | C2 (embedded in ring) |

| Carboxylic Acid Position | C3 | C1 |

| Biological Role | Enzyme inhibition (e.g., GABA transaminase) | Protein structure modulation |

| Stereochemical Impact | Higher receptor specificity due to C3 configuration | Rigid pyrrolidine ring limits conformational flexibility |

- Functional Implications : The C3 amino group in this compound allows for unique hydrogen-bonding networks in enzyme active sites, unlike L-proline’s role in secondary structure stabilization .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as analogs like azetidine-3-carboxylic acid are known irritants ().

- Ventilation : Use fume hoods for weighing and synthesis steps. Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect residues in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.